molecular formula C8H15NO3 B12885579 (2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid CAS No. 61856-89-1

(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid

Cat. No.: B12885579
CAS No.: 61856-89-1
M. Wt: 173.21 g/mol
InChI Key: RYXFPAAOXFRRPW-GDVGLLTNSA-N
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Description

(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid typically involves the use of pyrrolidine derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a domino reaction that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry and sustainable practices are often applied to minimize environmental impact and enhance efficiency. This includes the use of miniaturized methods and environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage, and reducing agents such as dimethyl sulfide or zinc . The specific conditions, such as temperature and solvent, can significantly influence the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols or amines.

Scientific Research Applications

(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various intermediates and products. The orientation of the external aldimine intermediate formed upon addition of the amino acidic substrate to the coenzyme plays a crucial role in determining the reaction pathway .

Properties

CAS No.

61856-89-1

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-5-4-6(7(10)11)9(12)8(5,2)3/h5-6,12H,4H2,1-3H3,(H,10,11)/t5?,6-/m0/s1

InChI Key

RYXFPAAOXFRRPW-GDVGLLTNSA-N

Isomeric SMILES

CC1C[C@H](N(C1(C)C)O)C(=O)O

Canonical SMILES

CC1CC(N(C1(C)C)O)C(=O)O

Origin of Product

United States

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